![molecular formula C17H17ClN4O B038386 Cdmip CAS No. 118697-12-4](/img/structure/B38386.png)
Cdmip
Übersicht
Beschreibung
Cdmip, also known as 2-(carbamimidoyl-methyl)-pentanedioic acid, is a small molecule that has been shown to have potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of Cdmip is not fully understood, but it is believed to involve the regulation of various signaling pathways. Cdmip has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress responses. Cdmip has also been shown to inhibit the mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Cdmip has been shown to have various biochemical and physiological effects, including the regulation of energy metabolism, glucose metabolism, and oxidative stress. Cdmip has also been shown to have anti-inflammatory and anti-oxidative effects, which can protect against various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cdmip is that it is a small molecule that can be easily synthesized and modified. This allows for the development of novel derivatives with improved therapeutic properties. However, one limitation of Cdmip is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for the research on Cdmip. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to develop novel derivatives with improved therapeutic properties. Additionally, the potential of Cdmip in combination therapy with other drugs should be explored. Finally, the development of targeted delivery systems for Cdmip could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, Cdmip is a small molecule that has shown potential therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it is believed to involve the regulation of various signaling pathways. Further research is needed to fully elucidate its effects and develop novel derivatives with improved therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Cdmip has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer, Cdmip has been shown to inhibit tumor growth and metastasis by inducing apoptosis and suppressing angiogenesis. In diabetes, Cdmip has been shown to improve insulin sensitivity and glucose metabolism. In cardiovascular diseases, Cdmip has been shown to have anti-inflammatory and anti-oxidative effects, which can protect against atherosclerosis and heart failure.
Eigenschaften
CAS-Nummer |
118697-12-4 |
---|---|
Produktname |
Cdmip |
Molekularformel |
C17H17ClN4O |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
2-[5-chloro-2-(4-methylphenyl)imidazo[4,5-b]pyridin-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H17ClN4O/c1-11-4-6-12(7-5-11)16-19-13-8-9-14(18)20-17(13)22(16)10-15(23)21(2)3/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
WWGZKSUTVBDCEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2CC(=O)N(C)C)N=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2CC(=O)N(C)C)N=C(C=C3)Cl |
Synonyme |
5-chloro-N,N-dimethyl-2-(4-methylphenyl)-3H-imidazo(4,5-b)pyridine-3-acetamide CDMIP |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.